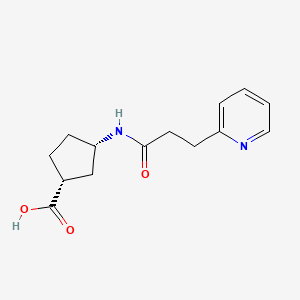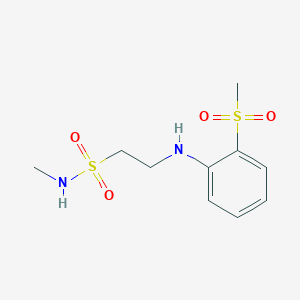
(2-Amino-5-bromopyridin-4-yl)-(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-5-bromopyridin-4-yl)-(4-methylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry and drug discovery. This compound is commonly referred to as ABPP and is a derivative of the pyridine family. ABPP is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
作用機序
The mechanism of action of ABPP involves the covalent modification of the active site of target enzymes. The compound contains a reactive carbonyl group that reacts with the nucleophilic residues in the active site of the enzyme, leading to the formation of a stable covalent bond. This results in the inhibition of enzyme activity and subsequent downstream effects on cellular processes.
Biochemical and Physiological Effects:
ABPP has been shown to have significant effects on various biochemical and physiological processes. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of key enzymes involved in cell survival pathways. ABPP has also been shown to have anti-inflammatory effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, ABPP has been shown to have neuroprotective effects by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS).
実験室実験の利点と制限
ABPP has several advantages for use in laboratory experiments. It is a highly specific inhibitor that can target specific enzymes and pathways. ABPP is also highly stable and can be stored for extended periods without degradation. However, ABPP has some limitations in its use in laboratory experiments. It can be challenging to synthesize and purify, and the compound can be toxic at high concentrations.
将来の方向性
There are several future directions for research on ABPP. One direction is the development of more potent and selective inhibitors that can target specific enzymes and pathways. Another direction is the application of ABPP in the identification of protein targets in complex biological samples such as tissues and fluids. Additionally, the therapeutic potential of ABPP in the treatment of various diseases such as cancer and inflammation needs further exploration.
合成法
The synthesis of ABPP involves a multi-step process that includes the reaction of 2-amino-5-bromopyridine with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and under an inert atmosphere to prevent any moisture or oxygen from interfering with the reaction. The final product is purified using column chromatography or recrystallization techniques.
科学的研究の応用
ABPP has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have potent inhibitory effects on various enzymes such as serine hydrolases, metalloproteases, and kinases. ABPP is also used in proteomics research to identify and quantify protein targets in complex biological samples. The compound has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
(2-amino-5-bromopyridin-4-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O/c1-15-2-4-16(5-3-15)11(17)8-6-10(13)14-7-9(8)12/h6-7H,2-5H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNCYAIZNNRYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC=C2Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)
![5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine](/img/structure/B6645048.png)
![8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6645062.png)
![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
![2-[[2-[(5-Cyanothiophen-2-yl)sulfonylamino]acetyl]amino]acetic acid](/img/structure/B6645085.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)
![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)




